REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:17]([O:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:18])[C:7](=[CH:15][CH:16]=1)[C:8]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:9])([O-])=O.Cl.O.[OH-].[Na+]>C1C=CC=CC=1.[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]([C:17]([O:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:18])[C:7](=[CH:15][CH:16]=1)[C:8]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:9] |f:3.4|
|
Name
|
Compound 403
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)OCCCC)=CC1)C(=O)OCCCC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 15 minutes of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the benzene layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with benzene
|
Type
|
WASH
|
Details
|
The combined benzene extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-hexane: acetic acid =10:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(C(=O)OCCCC)=CC1)C(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: PERCENTYIELD | 89.6% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |